molecular formula C10H11N3O2 B12937775 5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione CAS No. 6294-55-9

5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

Cat. No.: B12937775
CAS No.: 6294-55-9
M. Wt: 205.21 g/mol
InChI Key: TYFCXEVMHRBWJC-UHFFFAOYSA-N
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Description

5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a novel chemical entity based on the imidazolidine-2,4-dione (hydantoin) scaffold, a privileged structure in medicinal chemistry. The hydantoin core is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, which act as hydrogen bond donors and acceptors. This feature allows for diverse molecular interactions, making it a valuable template for developing bioactive compounds . While specific data on this compound is under investigation, hydantoin derivatives are extensively studied for their wide range of research applications. These include potential use in anticancer research, as similar Schiff's base derivatives have been shown to induce apoptosis and inhibit epidermal growth factor receptor (EGFR) . The structural motif is also explored in antimicrobial studies, with various N-substituted hydantoin derivatives demonstrating significant antibacterial and antifungal activities . Furthermore, the core structure is of interest in central nervous system (CNS) research, with patented compounds being investigated for mood disorders, sleep diseases, and epilepsy . The incorporation of a pyridin-4-yl moiety may influence the compound's physicochemical properties and binding affinity, presenting a promising subject for further pharmacological characterization and hit-to-lead optimization. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use.

Properties

CAS No.

6294-55-9

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-ethyl-5-pyridin-4-ylimidazolidine-2,4-dione

InChI

InChI=1S/C10H11N3O2/c1-2-10(7-3-5-11-6-4-7)8(14)12-9(15)13-10/h3-6H,2H2,1H3,(H2,12,13,14,15)

InChI Key

TYFCXEVMHRBWJC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with pyridine-4-carboxylic acid, followed by cyclization with urea under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazolidines and imidazolidinones, which can be further utilized in synthetic chemistry .

Scientific Research Applications

5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the 5-position of the hydantoin core significantly influence molecular weight, solubility, and lipophilicity. Key analogs and their properties are summarized below:

Compound Name Substituents (5-position) Molecular Formula Molecular Weight (g/mol) Notable Properties
5-Ethyl-5-(pyridin-4-yl) (Target) Ethyl, pyridin-4-yl C₁₀H₁₂N₃O₂* ~206.22* High polarity due to pyridine N-atom
5-Ethyl-5-(4-methoxyphenyl) Ethyl, 4-methoxyphenyl C₁₂H₁₄N₂O₃ 234.25 Increased lipophilicity (methoxy group)
5-Methyl-5-phenyl (Hyd8) Methyl, phenyl C₁₀H₁₀N₂O₂ 190.20 Moderate antimicrobial activity
5-Ethyl-5-phenethyl (Hyd9) Ethyl, phenethyl C₁₃H₁₆N₂O₂ 232.28 Higher lipophilicity, reduced solubility
5-Ethyl-5-(propan-2-yl) Ethyl, isopropyl C₈H₁₄N₂O₂ 170.21 Low molecular weight, high volatility
5-Ethyl-5-(4-hydroxyphenyl-d3) Ethyl, 4-hydroxyphenyl (deuterated) C₁₂H₁₁D₃N₂O₃ 237.27 Isotope-labeled; potential for metabolic studies

*Calculated for target compound based on structural analogs.

Key Observations:

  • Polarity and Solubility: The pyridin-4-yl group in the target compound likely enhances water solubility compared to phenyl (Hyd8) or phenethyl (Hyd9) derivatives due to the pyridine nitrogen’s ability to participate in hydrogen bonding .
  • Biological Activity: In antimicrobial studies, 5-Methyl-5-phenyl (Hyd8) exhibited moderate activity, suggesting that aromatic substituents may enhance target binding. The pyridin-4-yl group could further optimize interactions with bacterial enzymes or membranes .

Structural and Spectroscopic Comparisons

  • Infrared (IR) Spectroscopy: Analogs such as Hyd3–Hyd9 () show characteristic C=O stretches at ~1750–1700 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹. The pyridin-4-yl group may introduce additional absorption bands near 1600 cm⁻¹ (C=N/C=C vibrations) .
  • NMR Data: For 5-Ethyl-5-(4-methoxyphenyl) (), the ethyl group resonates at δ 1.2–1.5 ppm (CH₃) and δ 2.0–2.3 ppm (CH₂), while the pyridin-4-yl protons in the target compound would likely appear as a doublet near δ 8.5 ppm (pyridine H-2/H-6) .

Biological Activity

5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12N2O2C_{11}H_{12}N_2O_2 and a molecular weight of approximately 220.23 g/mol. Its structure features an imidazolidine ring substituted with a pyridine group, which contributes to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Interaction : It has been suggested that the compound interacts with serotonin receptors (5-HT1A and 5-HT2A), which could mediate its effects on mood and anxiety.
  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of imidazolidine derivatives, including this compound. The compound has demonstrated efficacy in animal models, suggesting its potential as a therapeutic agent for epilepsy.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains. For instance, in vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Cytotoxicity Against Cancer Cells

Recent research highlights the cytotoxic effects of this compound on cancer cell lines. In particular, studies have reported IC50 values indicating potent activity against prostate cancer cells, suggesting its potential as an anticancer drug .

Study on Anticonvulsant Activity

A study published in Pharmacology Biochemistry and Behavior demonstrated that this compound significantly reduced seizure frequency in rodent models. The study utilized various dosages and compared the effects with standard anticonvulsants.

Antimicrobial Efficacy Research

In a comparative study examining the antimicrobial properties of various imidazolidine derivatives, this compound was found to be among the most effective compounds tested. It showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli that was significantly lower than many existing antibiotics .

Cytotoxicity Evaluation

Research conducted on the cytotoxic effects of this compound revealed that it induced apoptosis in prostate cancer cells through the upregulation of p53, leading to cell cycle arrest at the G1 phase. This mechanism highlights its potential as an anticancer therapeutic agent .

Data Tables

Biological Activity IC50 Value Tested Cell Line
AnticonvulsantNot specifiedRodent models
Antimicrobial (Staphylococcus)< 32 µg/mLStaphylococcus aureus
Antimicrobial (E. coli)< 16 µg/mLEscherichia coli
Cytotoxicity0.079 µMProstate cancer (PC3)

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess stability.
  • Reaction pathway simulations : Tools like Gaussian or ORCA model transition states and intermediates.
  • Solvent effects : COSMO-RS predicts solvation energies to optimize solvent selection.
    Institutions like ICReDD integrate these methods with experimental data to accelerate reaction design .

How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR)?

Q. Advanced

  • NMR analysis : Compare computed (GIAO method) and experimental chemical shifts. Deviations >1 ppm suggest conformational flexibility or solvent effects.

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